

Efficacy comparison of 4,5-Dimethyl-1H-imidazole hydrochloride analogs

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Compound of Interest

Compound Name:	4,5-Dimethyl-1H-imidazole hydrochloride
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Efficacy of 4,5-Disubstituted Imidazole Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 4,5-disubstituted imidazole analogs, structurally related to **4,5-Dimethyl-1H-imidazole hydrochloride**. The information is curated from recent studies and presented to facilitate research and development in medicinal chemistry. The guide focuses on anticancer, antifungal, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various 4,5-disubstituted imidazole analogs against different cell lines and fungal strains. The data is presented as IC50 (half-maximal inhibitory concentration) or MIC50 (minimum inhibitory concentration for 50% of isolates) values, providing a quantitative measure of potency.

Anticancer Activity of Imidazole Analogs

Compound ID/Structure	Target Cell Line	IC50 (µM)	Reference
Imidazole-Pyridine Hybrids			
5c			
5c	BT474 (Breast Cancer)	35.98 ± 1.09 (24h)	[1]
5d	BT474 (Breast Cancer)	35.56 ± 1.02 (24h)	[1]
5e	BT474 (Breast Cancer)	39.19 ± 1.12 (24h)	[1]
Ag(I) N-Heterocyclic Carbene Complexes			
1	OVCAR-3 (Ovarian Cancer)	~15	[2]
1	MB157 (Breast Cancer)	~10	[2]
2	OVCAR-3 (Ovarian Cancer)	~20	[2]
2	MB157 (Breast Cancer)	~10	[2]
3	OVCAR-3 (Ovarian Cancer)	~25	[2]
3	MB157 (Breast Cancer)	~10	[2]
Imidazo[4,5-b]pyridine Derivatives			
1	MCF-7 (Breast Cancer)	0.85	[3]

IX	MCF-7 (Breast Cancer)	0.63	[3]
I	HCT116 (Colon Cancer)	1.12	[3]
IX	HCT116 (Colon Cancer)	0.79	[3]

Antifungal Activity of Imidazole Analogs

Compound ID/Structure	Fungal Strain	MIC50 (µg/mL)	Reference
Imidazole-fused Imidazo[2,1-b][4][5] [6]thiadiazole Analogs	Candida albicans	0.16	[7]
Imidazole Derivatives with 2,4-Dienone Motif			
31	Candida albicans	0.5 - 8	[8]
42	Candida albicans	2 - 32	[8]
4-Substituted Imidazole Sulfonamides			
30	Key Candida strains	< 0.1 µg/mL (< 100 nM)	[9]

Anti-inflammatory Activity of Imidazole Analogs

Compound ID/Structure	Assay	IC50	Reference
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6)	p38 MAP Kinase Inhibition	403.57 ± 6.35 nM	[10][11]
Substituted fluorophenyl imidazole	Reduction of pro-inflammatory cytokines	Not specified	[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][14][15]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5]

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the imidazole analog and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan

crystals.

- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
- Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[4][6][16][17]

Principle: A standardized fungal inoculum is exposed to serial dilutions of an antifungal compound in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus.[17]

Protocol:

- **Compound Dilution:** Prepare a two-fold serial dilution of the imidazole analog in a 96-well microtiter plate containing RPMI-1640 medium.
- **Inoculum Preparation:** Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines. The final inoculum concentration in the wells is typically 0.5×10^3 to 2.5×10^3 cells/mL for yeasts.[16]
- **Inoculation:** Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
- **Incubation:** Incubate the plates at 35°C for 24-48 hours.
- **MIC Determination:** Read the plates visually or with a spectrophotometer to determine the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control. This concentration is the MIC.

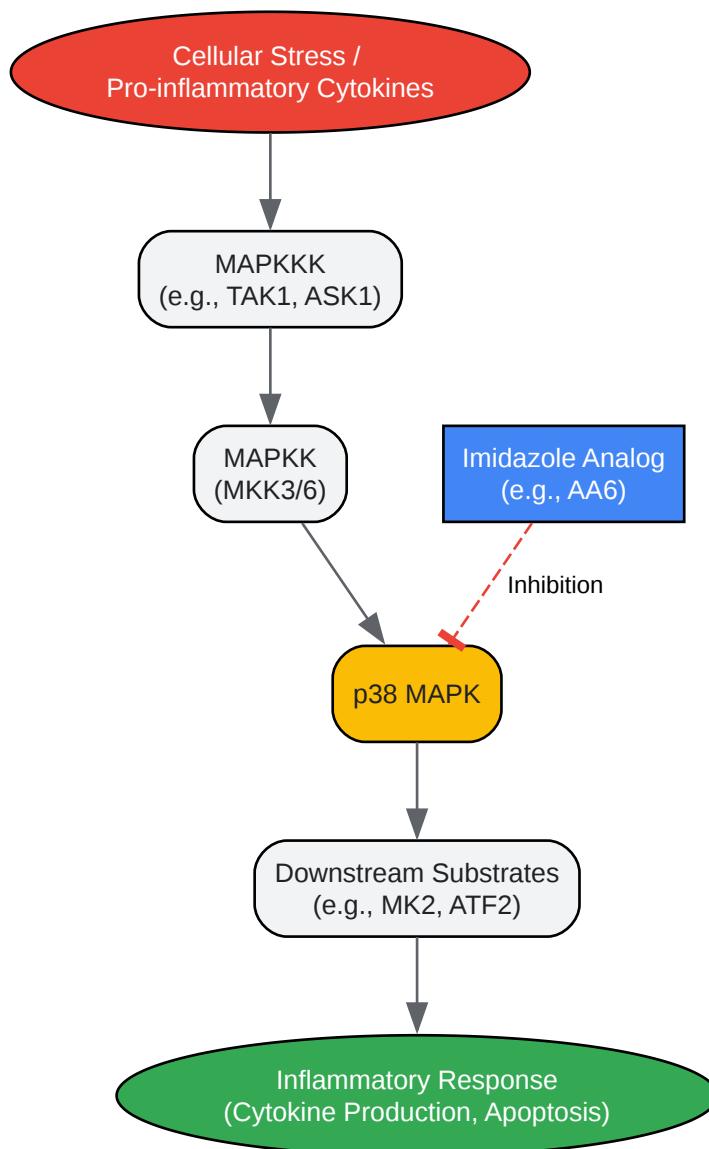
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the MTT assay and a simplified signaling pathway relevant to the anticancer activity of some imidazole derivatives.



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Caption: Workflow of the MTT assay for determining anticancer cytotoxicity.



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Caption: Simplified p38 MAPK signaling pathway, a target for anti-inflammatory imidazole analogs.

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